リン

説明

White phosphorus is a colorless, white, or yellow waxy solid with a garlic-like odor. It does not occur naturally, but is manufactured from phosphate rocks. White phosphorus reacts rapidly with oxygen, easily catching fire at temperatures 10 to 15 degrees above room temperature. White phosphorus is used by the military in various types of ammunition, and to produce smoke for concealing troop movements and identifying targets. It is also used by industry to produce phosphoric acid and other chemicals for use in fertilizers, food additives, and cleaning compounds. Small amounts of white phosphorus were used in the past in pesticides and fireworks.

Phosphorus, amorphous (red or violet) appears as red or dark crystals or powder. Not white phosphorus but rather one of the numerous less reactive polymorphic forms of the element. Not soluble in water.

Phosphorus, [black] appears as black crystalline or amorphous solid resembling graphite. Conducts electricity. Denser than water and insoluble in water. Hence sinks in water. (USCG, 1999)

White phosphorus is used in the manufacture of munitions, pyrotechnics, explosives, smoke bombs, in artificial fertilizers, and rodenticides. White phosphorus is extremely toxic to humans, while other forms of phosphorus are much less toxic. Acute (short-term) oral exposure to high levels of white phosphorus in humans is characterized by three stages: the first stage consists of gastrointestinal effects; the second stage is symptom-free and lasts about two days; the third stage consists of a rapid decline in condition with gastrointestinal effects, plus severe effects on the kidneys, liver, cardiovascular system, and central nervous system (CNS). Inhalation exposure has resulted in respiratory tract irritation and coughing in humans. Chronic (long-term) exposure to white phosphorus in humans results in necrosis of the jaw, termed "phossy jaw." EPA has classified white phosphorus as a Group D, not classifiable as to human carcinogenicity.

Phosphorus is a natural product found in Artemia salina, Phytelephas aequatorialis, and Theobroma cacao with data available.

Phosphorus is an element with atomic symbol P, atomic number 15, and atomic weight 30.97.

White Phosphorus is the element phosphorus in its allotropic form, a soft, waxy, poisonous solid melting at 44.5 degrees C; soluble in carbon disulfide, insoluble in water and alcohol; self-igniting in air.

phosphorus is a mineral.

Phosphorus is a metabolite found in or produced by Saccharomyces cerevisiae.

A non-metal element that has the atomic symbol P, atomic number 15, and atomic weight 31. It is an essential element that takes part in a broad variety of biochemical reactions.

See also: Broccoli (part of); Physalis alkekengi fruit (active moiety of); Apis mellifera; phosphorus; silver sulfide (component of) ... View More ...

科学的研究の応用

環境修復:リンの除去と回収

リンは生態系のバランスに重要な役割を果たしていますが、水域に蓄積すると富栄養化などの環境問題を引き起こす可能性があります . 研究では、リンの除去と回収のための様々な方法が注目されており、以下のようなものがあります。

これらの方法は、水質維持と土壌汚染防止に不可欠です。

農業:肥料生産と土壌管理

リンは肥料の主要成分であり、作物の生育に不可欠です。 リン酸塩鉱石を酸で処理して、高溶解性の人工肥料を製造しています . しかし、これらの資源の非効率的な利用は、枯渇に対する懸念につながっています。 骨粉や家畜糞尿などの天然資源からリンの利用率を高めるための持続可能な方法を模索する研究が進行しており、これらは「再生可能な二次リン資源」と呼ばれています .

植物生理学:非生物的ストレス応答

植物科学では、リンは干ばつ、塩分、極端な気温などの非生物的ストレスに対する生理的応答の調節に不可欠な役割を果たしています . 研究では、リンがどのように影響するかについて調査が行われています。

軍事用途

リンは、軍事技術において様々な目的で利用されてきました。その例としては、以下のようなものがあります。

この分野の研究は非常に専門的なもので、リン系化合物の有効性と安全性の向上に焦点を当てています。

食品業界:添加物と保存料

リン化合物は、食品業界の添加物として役立っています。リン化合物は以下のような製品に見られます。

この分野の研究では、消費者安全と製品品質を確保しながら、リン化合物の使用を最適化することを目指しています。

ナノテクノロジー:バイオチャーとナノスケール材料

リンは、ナノテクノロジーアプリケーションの開発において重要な役割を果たしています。研究の主な分野は2つあります。

作用機序

Target of Action

Phosphorus, an essential nutrient, plays a pivotal role in the growth and development of plants and animals . It is a key part of nucleic acids, like DNA, and of the phospholipids that form our cell membranes . As calcium phosphate, it also makes up the supportive components of our bones .

Mode of Action

In the body, almost all phosphorus is combined with oxygen, forming phosphate . Phosphate is one of the body’s electrolytes, which are minerals that carry an electric charge when dissolved in body fluids such as blood . Phosphorus compounds can also be found in the minerals in our bones and teeth .

Biochemical Pathways

Phosphorus plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes . Carbon fixation, the initial step in the dark phase of photosynthesis, is a phosphate-driven metabolic process .

Pharmacokinetics

Phosphorus is a vital element for plants and that is why we put phosphates in our fertilizer to help them maximize their growth . Phosphorus compounds often have negative charges on the phosphoryl group, and as a result, frequently have poor pharmacokinetic (PK) profiles .

Result of Action

Phosphorus underpins global food systems and food security . Too much phosphorus causes problems, but too little phosphorus can also be detrimental .

Action Environment

The environmental impact of phosphorus is significant. When fertilizers containing phosphorus enter the water, it produces rapid algae growth. This can lead to eutrophication of lakes and rivers . With all the excess phosphorus, plants grow rapidly then die, causing a lack of oxygen in the water and an overall reduction of water quality . It is thus necessary to remove excess phosphorus from our wastewater .

生化学分析

Biochemical Properties

Phosphorus is integral to numerous biochemical reactions. It is involved in the formation of ATP, which is the primary energy currency of cells. Phosphorus interacts with enzymes such as kinases and phosphatases, which add or remove phosphate groups from proteins, respectively. These interactions are crucial for regulating cellular activities, including metabolism and signal transduction . Phosphorus is also a component of nucleotides, which are the building blocks of DNA and RNA, and phospholipids, which form cell membranes .

Cellular Effects

Phosphorus significantly impacts various cellular processes. It is essential for cell signaling pathways, where it acts as a secondary messenger in the form of cyclic AMP (cAMP). Phosphorus influences gene expression by being a part of DNA and RNA structures. It also plays a role in cellular metabolism by participating in glycolysis and the Krebs cycle, where it helps generate ATP . Phosphorus-containing compounds activate many enzymes and hormones, aiding in processes such as oxygen delivery by red blood cells .

Molecular Mechanism

At the molecular level, phosphorus exerts its effects through various mechanisms. It binds to proteins and enzymes, altering their activity. For instance, phosphorylation, the addition of a phosphate group to a protein, can activate or deactivate enzymes, thereby regulating metabolic pathways . Phosphorus also influences gene expression by modifying transcription factors and other regulatory proteins. In the form of ATP, it provides the energy required for numerous cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphorus can change over time. Phosphorus is relatively stable, but its bioavailability can be influenced by environmental factors such as pH and the presence of other ions. Long-term studies have shown that phosphorus can affect cellular function by altering enzyme activities and metabolic pathways. For example, phosphorus deficiency can lead to reduced ATP production and impaired cellular functions .

Dosage Effects in Animal Models

The effects of phosphorus vary with different dosages in animal models. At optimal levels, phosphorus supports normal growth and development. Excessive phosphorus can lead to toxicity, causing issues such as kidney damage and cardiovascular problems. Studies have shown that high doses of phosphorus can disrupt phosphate homeostasis, leading to adverse effects on bone and mineral metabolism . Conversely, phosphorus deficiency can result in growth retardation and skeletal abnormalities .

Metabolic Pathways

Phosphorus is involved in several metabolic pathways, including glycolysis, the Krebs cycle, and oxidative phosphorylation. It interacts with enzymes such as hexokinase and phosphofructokinase in glycolysis, and with ATP synthase in oxidative phosphorylation. Phosphorus also plays a role in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis .

Transport and Distribution

Phosphorus is transported and distributed within cells and tissues through various mechanisms. Inorganic phosphate is absorbed in the intestines and transported in the blood to different tissues. Within cells, phosphate transporters facilitate its movement across membranes. Phosphorus is stored in bones and teeth as hydroxyapatite and is mobilized when needed for metabolic processes .

Subcellular Localization

Phosphorus is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In mitochondria, phosphorus is involved in ATP production through oxidative phosphorylation. In the nucleus, it is a component of nucleotides and is essential for DNA and RNA synthesis. Phosphorus is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein and lipid synthesis .

特性

IUPAC Name |

phosphorus | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAICVXFJPJFONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024382 | |

| Record name | Phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.97376200 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Solid | |

| Record name | Phosphorus | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7723-14-0 | |

| Record name | Phosphorus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7723-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007723140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YLU75U4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.1 °C | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: Why is phosphorus essential for plant growth?

A1: Phosphorus is a fundamental building block of crucial plant molecules like DNA, RNA, and ATP. These molecules are essential for energy transfer, genetic information storage, and various metabolic processes vital for plant growth and development [, , ].

Q2: How does phosphorus availability impact nitrogen fixation in legumes?

A2: Studies using 15N tracer techniques demonstrate that adequate phosphorus fertilization enhances nitrogen fixation in legumes like peanuts. This effect stems from phosphorus promoting root growth, increasing root nodule number and activity, and ultimately boosting the plant's capacity to convert atmospheric nitrogen into usable forms [].

Q3: Can organic amendments enhance phosphorus availability in acidic soils?

A3: Research suggests that amending acidic soils with rice straw and biochar can significantly improve phosphorus fertilizer recovery. This synergistic effect arises from increased soil pH, enhanced cation exchange capacity, and elevated dissolved organic matter, all contributing to reduced phosphorus fixation and greater availability for plant uptake [].

Q4: How do mycorrhizal fungi interact with phosphorus in soil?

A4: Ectomycorrhizal fungi, prevalent in some forest ecosystems, demonstrate a unique ability to access organic phosphorus forms in the soil. Studies in Cameroon's rainforests highlight the association of ectomycorrhizal legumes with fluctuating soil phosphorus levels, suggesting a potential role of these fungi in phosphorus cycling, particularly during dry seasons [].

Q5: Can phosphorus application influence the nutrient content of crops?

A5: Research on chickpea cultivation indicates that phosphorus fertilization significantly affects nutrient uptake. While increasing phosphorus levels boosted nitrogen and phosphorus content in both grain and straw, it led to a decrease in zinc content, highlighting the complex interplay between nutrients in soil systems [].

Q6: What are the primary sources of phosphorus pollution in freshwater ecosystems?

A6: Excessive fertilizer application in agriculture emerges as a major contributor to phosphorus runoff, ultimately leading to eutrophication in freshwater lakes and rivers. Land use patterns, water and soil management practices, and farming systems also play significant roles in influencing phosphorus loss from agricultural landscapes [].

Q7: How can phosphorus release from lake sediments impact water quality?

A7: Research shows that the amount of bioavailable phosphorus in lake sediments is not always a reliable indicator of a lake's trophic state. Factors like sediment resuspension, microbial activity, and the presence of algae can significantly influence phosphorus release dynamics, impacting water quality and potentially fueling algal blooms [].

Q8: Can cyanobacterial blooms contribute to phosphorus cycling in lakes?

A8: Studies on Microcystis blooms reveal that the decay of these cyanobacteria, especially in dark conditions, can accelerate the release of dissolved inorganic phosphorus (DIP) back into the water column. This process, influenced by factors like cell density and microbial activity, can significantly impact phosphorus cycling and contribute to the persistence of blooms [].

Q9: What role does phosphorus play in the restoration of eutrophic lakes?

A9: Successful lake restoration often hinges on defining phosphorus objectives – target phosphorus concentrations needed to achieve desired water quality goals. Research on Lake Lugano underscores the importance of periodically revising these objectives as restoration progresses, taking into account lake-specific factors like mixing patterns and sensitivity to phosphorus loading [].

Q10: How is phosphorus utilized in the treatment of wastewater?

A10: Urban waste incinerator slag, a byproduct of waste incineration, demonstrates considerable potential for phosphorus removal from wastewater. Studies reveal its high phosphorus adsorption capacity, low heavy metal leaching, and relative insensitivity to pH fluctuations, making it a promising candidate for sustainable wastewater treatment solutions [].

Q11: What challenges are associated with phosphorus removal from phosphorus-rich sludge?

A11: Conditioning and dewatering phosphorus-rich sludge, often a byproduct of wastewater treatment, presents a unique set of challenges. Research indicates that using specific polyampholytes and metal salts can improve sludge dewaterability and simultaneously remove dissolved phosphorus, offering a potential solution for managing this waste stream effectively [].

Q12: How does phosphorus contribute to the properties of optical fibers?

A12: In the realm of optical fibers, phosphorus doping plays a crucial role in mitigating photodarkening, a phenomenon that degrades fiber performance. Studies on ytterbium-doped silica fibers demonstrate that incorporating phosphorus can significantly reduce photodarkening rates and excess loss, leading to more robust and efficient fiber amplifiers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

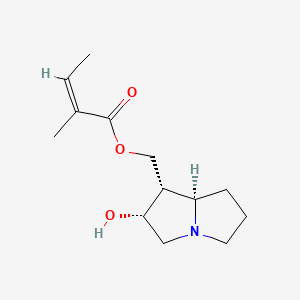

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)

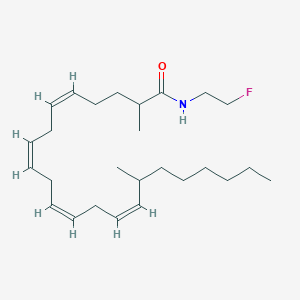

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)